molecular formula C5H7ClN2O B6416716 2-methylpyrimidin-4-ol hydrochloride CAS No. 19875-03-7

2-methylpyrimidin-4-ol hydrochloride

Cat. No.: B6416716
CAS No.: 19875-03-7
M. Wt: 146.57 g/mol
InChI Key: SLLMNDJAFKFHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidin-4-ol hydrochloride is a high-purity, substituted pyrimidine compound offered for scientific research and development. Pyrimidines are a fundamental class of heterocyclic aromatic compounds, recognized as key structural motifs in nucleic acids and numerous bioactive molecules . As such, this chemical serves as a versatile building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. Research into pyrimidine derivatives, including methyl-substituted variants, has demonstrated their significant potential in various domains. These compounds are frequently investigated as core structures for developing new pharmaceutical candidates with diverse biological activities . The structural features of this compound make it a valuable precursor for further chemical modification. It can be utilized in synthetic routes to create more complex molecules targeting specific biological pathways. Studies on related pyrimidine compounds have shown their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting their utility in materials science . Furthermore, pyrimidine hybrids are explored in drug discovery for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The mechanism of action for pyrimidine-based compounds varies with their specific structure and target, often involving enzyme inhibition or receptor antagonism . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-6-3-2-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMNDJAFKFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 2 Methylpyrimidin 4 Ol Hydrochloride

Foundational Synthetic Approaches to the Pyrimidine (B1678525) Core

The creation of the central pyrimidine structure is the initial and most critical phase in the synthesis of 2-methylpyrimidin-4-ol hydrochloride. This is typically achieved through cyclocondensation reactions, a class of reactions that form a ring by joining two or more molecules with the elimination of a small molecule like water or an alcohol.

Cyclocondensation Reactions for Pyrimidinol Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions involve the joining of two or more molecules to form a ring structure, accompanied by the elimination of a small molecule such as water or an alcohol. For the formation of pyrimidinols, this generally involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a β-dicarbonyl compound). bu.edu.eg The versatility of this approach allows for the preparation of a wide array of substituted pyrimidines by varying the starting materials. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org

Reactions Involving Amidine Derivatives and Acetoacetate Esters

A classic and widely utilized method for synthesizing the 2-methylpyrimidin-4-ol core is the Pinner synthesis. This reaction involves the condensation of an amidine derivative with a β-keto ester. slideshare.net Specifically, for the target molecule, acetamidine (B91507) hydrochloride is reacted with an acetoacetate ester, such as ethyl acetoacetate.

The reaction mechanism proceeds through the initial condensation of the more basic nitrogen of the amidine with the more electrophilic ketone carbonyl of the acetoacetate ester. This is followed by an intramolecular cyclization and subsequent elimination of an alcohol molecule (from the ester) and a water molecule to form the stable aromatic pyrimidine ring. The use of a base is often employed to neutralize the hydrochloride of the amidine salt and to catalyze the reaction.

Reactant 1Reactant 2Key Reaction TypeProduct Core
AcetamidineEthyl AcetoacetatePinner Synthesis (Cyclocondensation)2-Methylpyrimidin-4-ol

Targeted Synthesis of this compound

Once the 2-methylpyrimidin-4-ol base is synthesized, the subsequent step is its conversion into the hydrochloride salt. This is a crucial step for improving the compound's stability and solubility in certain solvents.

Conversion Pathways to the Hydrochloride Salt Form

The conversion of 2-methylpyrimidin-4-ol to its hydrochloride salt is a straightforward acid-base reaction. The pyrimidine ring contains basic nitrogen atoms that can be protonated by a strong acid. Typically, this is achieved by dissolving the synthesized 2-methylpyrimidin-4-ol in a suitable solvent, such as isopropanol or diethyl ether, and then introducing hydrogen chloride. The hydrogen chloride can be added as a gas or as a solution in an appropriate solvent. The hydrochloride salt then precipitates from the solution and can be isolated by filtration. This process is common for amine-containing heterocyclic compounds to enhance their handling and formulation properties.

Influence of Reaction Conditions on Yield and Purity

Catalyst: The choice of an acid or base catalyst can significantly influence the reaction rate and the formation of byproducts. slideshare.net

Solvent: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics.

Temperature: As with most chemical reactions, temperature affects the rate of reaction. However, excessively high temperatures can lead to decomposition or the formation of undesired side products.

Reactant Stoichiometry: The molar ratio of the amidine to the β-keto ester is crucial for maximizing the yield and minimizing unreacted starting materials.

Optimal conditions are typically determined through empirical studies to balance reaction speed, yield, and the purity of the resulting 2-methylpyrimidin-4-ol before its conversion to the hydrochloride salt.

ParameterEffect on Synthesis
Catalyst Influences reaction rate and can minimize side reactions.
Solvent Affects reactant solubility and reaction kinetics.
Temperature Controls the rate of reaction; optimization is needed to prevent degradation.
Stoichiometry Proper molar ratios of reactants are essential for high conversion and purity.

Modern Synthetic Strategies for Enhanced Efficiency

While the classical Pinner synthesis remains a robust method, modern organic chemistry seeks to improve the efficiency, environmental impact, and yield of synthetic processes. For pyrimidine synthesis, several advanced strategies have been developed. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com

Multicomponent Reactions: Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates can improve efficiency and reduce waste. mdpi.com

Novel Catalytic Systems: The development of more efficient and recyclable catalysts can enhance the sustainability of the synthesis. mdpi.com

These modern approaches aim to make the synthesis of 2-methylpyrimidin-4-ol and its derivatives more economical and environmentally friendly, aligning with the principles of green chemistry.

Introduction of Specific Substituents onto the 2-Methylpyrimidin-4-ol Scaffold

Once the core 2-methylpyrimidin-4-ol structure is obtained, it can be further modified to introduce various functional groups, which is crucial for tuning its chemical and biological properties. This process of derivatization allows for the creation of a library of related compounds for further investigation.

Halogenated heterocycles are valuable synthetic intermediates for introducing further functionalization through cross-coupling reactions. nih.gov The direct halogenation of pyrimidine rings is a common strategy. For 2-aminopyrimidines, chlorination or bromination can be accomplished by treating an aqueous solution of the pyrimidine with the halogenating agent. google.com The efficiency of this process can be markedly improved by conducting the reaction in the presence of carbonates, oxides, or phosphates of metals like calcium, barium, or magnesium. google.com

A one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction followed by oxidative halogenation using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈). nih.gov This approach is noted for its mild, environmentally benign conditions and broad functional group tolerance. nih.gov Such methods could be adapted for the regioselective halogenation of the 2-methylpyrimidin-4-ol scaffold.

Sulfur-containing functional groups are present in a wide array of pharmaceuticals and play a key role in medicinal chemistry. nih.gov The introduction of sulfur onto a heterocyclic scaffold can be achieved through various synthetic methods. One common route to sulfonamides, for example, involves the reaction of a sulfonyl chloride with an amine. nih.gov

For the pyrimidine scaffold, sulfur can be incorporated to form thioethers or other sulfur-containing groups. The synthesis of 4-substituted 2-methylthiopyrimidines from a 4-chloro-2-methylthiopyrimidine precursor demonstrates a typical nucleophilic aromatic substitution (SNAr) reaction to introduce various substituents at the 4-position. researchgate.net More advanced methods include palladium-catalyzed double carbon-sulfur bond formation using sodium thiosulfate as a sulfurating reagent to build fused benzothiazine derivatives. nih.gov These strategies could be employed to introduce thioether, sulfone, or sulfonamide moieties onto the 2-methylpyrimidin-4-ol ring system.

The amino and hydroxy groups are versatile functional handles for derivatization. Reagents have been developed that can specifically modify primary amines or hydroxy groups to alter the physicochemical properties of a molecule. mdpi.com

The hydroxyl group of 2-methylpyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 2-methylpyrimidin-4(3H)-one. nih.gov This allows for reactions at either the oxygen or nitrogen atoms. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The NH group in the keto tautomer can be alkylated or acylated.

If an amino group is present on the pyrimidine ring, as in 2-amino-4-hydroxy-6-methylpyrimidine, it can be readily derivatized. researchgate.net Standard reactions for primary amines, such as acylation, sulfonylation, and reductive amination, can be used to append a wide variety of substituents. These derivatization reactions are fundamental for exploring the structure-activity relationships of pyrimidine-based compounds.

Chemical Transformations and Reactivity of 2 Methylpyrimidin 4 Ol Derivatives

Electrophilic Aromatic Substitution Reactions on Pyrimidinol Systems

The electron-deficient nature of the pyrimidine (B1678525) ring makes electrophilic aromatic substitution challenging compared to benzene (B151609) and other electron-rich aromatic systems. wikipedia.org Electrophilic attack, when it occurs, is directed to the most electron-rich position, which is typically C-5. wikipedia.org The presence of activating groups, such as hydroxyl (-OH) or amino (-NH2), is often necessary to facilitate these reactions.

For pyrimidinol systems, direct halogenation, such as bromination, can be achieved at the C-5 position. For instance, bromination of pyrimidine nucleosides can be accomplished using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents. nih.gov Another method involves using common inorganic salts like potassium bromide (KBr) with sodium nitrite (B80452) (NaNO2) in glacial acetic acid, which provides a mild route for C-5 bromination on pyrimidines that have at least one activating group. publish.csiro.auresearchgate.net The reaction is believed to proceed through the in-situ formation of molecular bromine. publish.csiro.au The process for brominating pyrimidine can also involve reacting bromine at elevated temperatures with a hydrogen halide addition salt of the pyrimidine in an inert organic solvent. google.com

Nitration and other electrophilic substitutions on the pyrimidine ring also preferentially occur at the C-5 position, though these reactions often require forcing conditions unless the ring is sufficiently activated by electron-donating substituents. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidinols

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring, particularly when a halogen atom is present as a leaving group. The C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack, especially when compared to the C-2 position. stackexchange.com This enhanced reactivity is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at C-4. stackexchange.com

A crucial precursor for these reactions is 4-chloro-2-methylpyrimidine (B1348355), which can be synthesized from 2-methyl-4-hydroxypyrimidine (a tautomer of 2-methylpyrimidin-4-ol) by reacting it with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.comchemicalbook.com

Once formed, the chlorine atom at the C-4 position can be readily displaced by a wide range of nucleophiles.

Examples of Nucleophilic Substitution on Halogenated Pyrimidinols:

NucleophileReagent ExampleProduct TypeReference
AminesAmmonia, Primary/Secondary AminesAminopyrimidines wikipedia.org
Hydrazine (B178648)Hydrazine Hydrate (B1144303) (N2H4·H2O)Hydrazinopyrimidines prepchem.comnih.gov
CyanideZinc Cyanide (Zn(CN)2)Cyanopyrimidines guidechem.com
AlkoxidesSodium Methoxide (NaOMe)Alkoxypyrimidines thieme.desciprofiles.com

The reaction of 4-chloro-2-methylpyrimidine derivatives with hydrazine hydrate is a common method to introduce a hydrazinyl group, which serves as a versatile handle for further transformations. prepchem.comresearchgate.net For example, 2-chloro-4-methyl-pyrimidine treated with hydrazine hydrate at 100°C yields 2-hydrazino-4-amino-5-methyl-pyrimidine. prepchem.com Similarly, other halogenated pyrimidines react with hydrazine hydrate to form key hydrazino intermediates. nih.gov

Oxidation and Reduction Chemistry of 2-Methylpyrimidin-4-ol Structures

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of modified structures.

Oxidation: Oxidation reactions can target either the methyl group or the pyrimidine ring itself. The methyl group at the C-2 position can be oxidized to a carboxylic acid. For instance, 2-chloro-4-methylpyrimidine (B15830) can be reacted with an oxidizing agent like selenium dioxide to form 2-chloropyrimidine-4-carboxylic acid. guidechem.com

Reduction: The pyrimidine ring, particularly in its pyrimidone form, can be reduced using metal hydride complexes. rsc.org The reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride (B1222165) can yield mixtures of dihydro- and tetrahydro-pyrimidin-2(1H)-ones, with the product ratio depending heavily on reaction conditions and substituents. rsc.org The enzymatic reduction of pyrimidines, such as the conversion of uracil (B121893) to dihydrouracil, occurs between C-5 and C-6 and is a key step in pyrimidine catabolism. umich.edu Chemical methods using catalysts like platinum can achieve a similar hydrogenation of the C5-C6 double bond. umich.edu

Formation of Complex Heterocyclic Systems from 2-Methylpyrimidin-4-ol Precursors

Derivatives of 2-methylpyrimidin-4-ol are valuable precursors for synthesizing more complex heterocyclic systems, including Schiff bases, hydrazides, and other fused ring structures.

Synthesis of Schiff Base Ligands from Aminopyrimidinols

Schiff bases, characterized by an imine (C=N) group, are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. researchgate.net Aminopyrimidinols, which can be derived from 2-methylpyrimidin-4-ol, are excellent substrates for this reaction.

A key intermediate is an aminopyrimidine, such as 5-amino-4,6-dichloro-2-methylpyrimidine. This can be prepared from 5-amino-2-methylpyrimidine-4,6-diol (B1282730) (itself derived from nitration and subsequent reduction of the diol) by treatment with phosphorus oxychloride. guidechem.com The amino group on this pyrimidine scaffold can then be condensed with various aldehydes or ketones to form Schiff base ligands. nih.govnih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with microwave heating to shorten reaction times. nih.govnih.gov

Preparation of Hydrazide and Related Nitrogen-Containing Derivatives

Hydrazide derivatives are important synthetic intermediates. They are typically prepared from esters via reaction with hydrazine hydrate. osi.lvquora.comnih.gov In the context of pyrimidines, an ester functional group can be introduced and subsequently converted to a hydrazide. For example, methyl esters of 2-substituted 5-pyrimidinecarboxylic acids react with hydrazine hydrate. osi.lv Depending on the conditions, this can lead to nucleophilic substitution at the C-2 position or formation of the desired hydrazide at the C-5 ester group. osi.lv

Alternatively, a hydrazinylpyrimidine, formed by nucleophilic substitution of a halogen (as described in section 3.2), can be used to synthesize hydrazone derivatives. prepchem.comresearchgate.net The reaction of a hydrazinylpyrimidine with an aldehyde or ketone yields a hydrazone, which contains the R2C=N-NH- linkage. nih.govminarjournal.com For instance, 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines can be reacted with various aldehydes to produce a range of hydrazone derivatives. researchgate.net

Sulfonylation and Etherification Reactions at the Hydroxyl Group

The hydroxyl group of 2-methylpyrimidin-4-ol (in its enol tautomer) or the corresponding N-H group (in its pyrimidinone tautomer) can be targeted for sulfonylation and etherification (alkylation).

Etherification (O-Alkylation): The direct alkylation of pyrimidin-2(1H)-ones often yields a mixture of N- and O-alkylated products, with the ratio depending on the substrate and the alkylating agent. acs.org Selective O-alkylation can be challenging but has been achieved with high yields (70-98%) under specific conditions, for example, by using particular 4-(iodomethyl)pyrimidines as alkylating agents. acs.orgnih.govnih.gov The choice of base and solvent is critical in directing the selectivity. Studies have shown that while simple alkyl halides might give mixtures, more complex alkylating agents can lead exclusively to N-alkylation or O-alkylation depending on other substituents on the pyrimidine ring. acs.orgacs.org

Sulfonylation: Sulfonylation involves the reaction of the hydroxyl group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction forms a sulfonate ester. While specific examples for 2-methylpyrimidin-4-ol are not prevalent in the searched literature, the general reactivity of hydroxyl groups suggests this transformation is feasible. N-sulfonyl hydrazides can be synthesized through the reaction of activated amides with arylsulfonyl hydrazides. organic-chemistry.org

Construction of Fused and Bridged Pyrimidine Architectures

The inherent reactivity of 2-methylpyrimidin-4-ol and its derivatives serves as a cornerstone for the synthesis of more complex heterocyclic systems. The strategic functionalization of the pyrimidine ring, particularly at the C4, C5, and C6 positions, provides versatile handles for intramolecular and intermolecular cyclization reactions, leading to the formation of a diverse array of fused and bridged pyrimidine architectures. These reactions are of significant interest in medicinal chemistry and materials science due to the unique pharmacological and electronic properties of the resulting polycyclic compounds.

A key intermediate in the construction of these complex structures is 4-chloro-2-methylpyrimidine, which can be readily synthesized from 2-methyl-4-hydroxypyrimidine (the tautomeric form of 2-methylpyrimidin-4-ol) by treatment with phosphoryl chloride (POCl₃), often in the presence of an organic base. The chloro substituent at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions that are often the first step in a sequence leading to ring fusion.

Fused Pyrimidine Systems

The annulation of a second ring onto the 2-methylpyrimidine (B1581581) core can be achieved through various synthetic strategies, leading to important bicyclic systems such as pyrimido[4,5-d]pyrimidines. These structures are often assembled by constructing the second pyrimidine ring onto a pre-existing, appropriately substituted 2-methylpyrimidine derivative.

One common approach involves the use of 2-methyl-4-aminopyrimidine derivatives. For instance, the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones has been reported, highlighting the utility of aminopyrimidines in building these fused systems. Although the yields for some of these reactions can be modest due to the high reactivity and potential for ring-opening of the product, they demonstrate a viable pathway to these complex heterocycles. nih.gov

Another strategy involves multicomponent reactions. For example, the reaction of 6-aminouracils (which share structural similarities with substituted 2-methyl-4-aminopyrimidines) with aldehydes and other components can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net While not starting directly from 2-methylpyrimidin-4-ol, these methods illustrate the general principles of forming the pyrimido[4,5-d]pyrimidine skeleton.

A more direct route to fused systems involves the cyclization of suitably functionalized 2-methylpyrimidine precursors. For example, the reaction of 2-amino-4-chloro-pyrimidine derivatives with various amines can lead to substituted pyrimidines that are primed for subsequent cyclization reactions. nih.gov

Table 1: Synthesis of Fused Pyrimidine Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
2-Amino-4,6-dichloropyrimidineVarious amines, triethylamine, solvent-free, 80–90 °CSubstituted 2-amino-4-chloropyrimidine (B19991) derivativesGood to excellent nih.gov
2-Amino-N-methylbenzamide and 2,4,5-trichloropyrimidine1. DIPEA, isopropanol, 85 °C, 12 h; 2. Hydrazine monohydrate, ethanol, 25 °C, 4 h; 3. Aldehyde or ketone2,4-Diarylaminopyrimidine hydrazone derivativesNot specified
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary aromatic/heterocyclic amines, formaldehyde (B43269) or aromatic/heterocyclic aldehydes (1:1:2 molar ratio)Pyrimido[4,5-d]pyrimidin-2,4-dione derivativesNot specified researchgate.net

The synthesis of triazolopyrimidines, another important class of fused heterocycles, can be achieved from hydrazinopyrimidine precursors. For instance, 2-hydrazinopyrimidines react with cyanogen (B1215507) chloride to yield 3-amino-s-triazolo[4,3-a]pyrimidines. These can then be isomerized to the corresponding 2-amino-s-triazolo[2,3-a]pyrimidines. This strategy is applicable to derivatives of 2-methylpyrimidin-4-ol, where the hydroxyl group is first converted to a leaving group (e.g., chlorine) and then displaced by hydrazine.

Bridged Pyrimidine Architectures

The construction of bridged pyrimidine systems represents a more complex synthetic challenge, often requiring multi-step sequences and carefully designed intramolecular reactions. These structures are of interest due to their rigid, three-dimensional conformations, which can be valuable in the design of specific enzyme inhibitors or molecular probes.

While direct examples starting from 2-methylpyrimidin-4-ol hydrochloride are not extensively documented in readily available literature, general strategies for the synthesis of bridged heterocycles can be applied. One such approach involves the "cut-and-sew" reaction of β-branched cyclobutanones with 2π units to construct [m.n.1] bridged rings. Although this is a general method, it highlights a potential pathway where a suitably functionalized 2-methylpyrimidine derivative could act as a component in the construction of a bridged system.

More specific to pyrimidines, the intramolecular cyclization of medium-sized rings can generate conformationally constrained bridged cyclic scaffolds. This has been demonstrated in the synthesis of pyrimidine-embedded bridged cycles, where a key step is the intramolecular cyclization of a 9- or 10-membered ring containing a pyrimidine moiety.

Table 2: General Strategies for Bridged Ring Construction

General StrategyKey Intermediates/Reaction TypeResulting ArchitectureReference
"Cut-and-Sew" Reactionsβ-branched cyclobutanones and 2π units[m.n.1] Bridged rings
Intramolecular CyclizationPyrimidine-containing medium-sized rings (9-10 members)Conformationally constrained bridged cyclic scaffoldsNot specified in provided context

The development of synthetic routes to novel fused and bridged pyrimidine architectures from readily available starting materials like this compound continues to be an active area of research, driven by the quest for new molecules with unique biological activities and material properties.

Advanced Spectroscopic and Structural Elucidation of 2 Methylpyrimidin 4 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-methylpyrimidin-4-ol hydrochloride. The tautomeric nature of the pyrimidin-4-ol ring system, existing in equilibrium between the -ol and -one forms, along with protonation by hydrochloric acid, significantly influences the chemical shifts observed in both ¹H and ¹³C NMR spectra.

Proton (¹H) NMR for Methyl and Ring Proton Assignment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methyl group and the protons on the pyrimidine (B1678525) ring. Due to the hydrochloride form, labile protons (O-H and N-H) will likely exhibit broad signals or undergo exchange with solvent protons, potentially complicating their direct observation.

The methyl protons (–CH₃) at the C2 position are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. For the closely related 2-methylpyrimidine (B1581581), the methyl protons resonate at approximately 2.62 ppm. organicchemistrydata.org

The protons on the pyrimidine ring, specifically at the C5 and C6 positions, will present as doublets due to coupling with each other. Their chemical shifts will be further downfield compared to the methyl protons, a consequence of being attached to the electron-deficient aromatic ring. In a similar pyrimidine system, the ring protons are observed in the region of 6.5 to 9.16 δ. chemicalbook.com The exact chemical shifts for this compound would be dependent on the solvent and the specific tautomeric form present.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Methyl Protons (C2-CH₃)~2.6Singlet
Ring Proton (C5-H)~6.5 - 7.5Doublet
Ring Proton (C6-H)~7.5 - 8.5Doublet
O-H / N-H ProtonsVariable and broadSinglet (broad)
Note: The chemical shifts are predictive and based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR for Pyrimidine Skeleton and Substituent Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly indicative of the carbon's hybridization and its electronic environment.

The carbon of the methyl group (C2-CH₃) is expected to be the most upfield signal. The carbons of the pyrimidine ring will resonate at lower fields. The C4 carbon, being bonded to an oxygen and a nitrogen, is expected to be significantly deshielded. The C2 carbon, attached to two nitrogen atoms and the methyl group, will also be downfield. The C5 and C6 carbons will have chemical shifts typical for sp² hybridized carbons in a heterocyclic aromatic system. In related pyrimidine structures, the ring carbons appear in a broad range from approximately 110 to 170 ppm. chemicalbook.com For instance, in 2-methylpropan-2-ol, the carbon attached to the oxygen atom shows a chemical shift of 69.1 ppm. docbrown.info

Carbon Assignment Expected Chemical Shift (δ, ppm)
Methyl Carbon (C2-CH₃)~20 - 30
Ring Carbon (C5)~110 - 125
Ring Carbon (C6)~140 - 155
Ring Carbon (C2)~150 - 165
Ring Carbon (C4)~160 - 175
Note: The chemical shifts are predictive and based on analogous structures. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond and through-space connectivities.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. chemicalbook.com An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon. Similarly, it would link the ¹H signals of the ring protons at C5 and C6 to their respective ¹³C signals, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the methyl protons should show a correlation to the C2 carbon of the pyrimidine ring. The ring protons would show correlations to neighboring carbons, helping to definitively assign the C2, C4, C5, and C6 positions.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. In the case of this compound, a COSY spectrum would show a cross-peak between the signals of the C5-H and C6-H protons, confirming their adjacent positions on the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Vibrational Modes (e.g., C=O, C-N, O-H, N-H)

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups, which can exist in tautomeric forms (the keto-enol equilibrium of the hydroxy-pyrimidine).

O-H and N-H Stretching: Due to the presence of the hydroxyl group and the protonated nitrogen in the pyrimidine ring, broad absorption bands are expected in the high-frequency region of the spectrum, typically between 3400 and 2500 cm⁻¹. The N-H stretching vibrations in pyrimidine derivatives are often observed around 3180 cm⁻¹. tsijournals.com The O-H stretching in similar compounds appears in the range of 3250-3300 cm⁻¹. chemicalbook.com The significant broadening of these bands is a result of extensive hydrogen bonding.

C=O Stretching: The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms means that a carbonyl (C=O) stretching vibration is likely to be observed. This is typically a strong, sharp band in the region of 1700-1650 cm⁻¹. For pyrimidine derivatives, this band has been reported between 1620-1699 cm⁻¹. chemicalbook.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region. These bands are characteristic of aromatic and heteroaromatic rings. For pyrimidines, these vibrations are often strong and can be found around 1570-1596 cm⁻¹ for C=C and 1525-1575 cm⁻¹ for C=N. chemicalbook.com

C-N Stretching: The stretching vibrations of the C-N bonds in the ring are typically found in the 1350-1200 cm⁻¹ range. hmdb.ca

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H / N-H Stretch3400 - 2500Broad, Strong
C=O Stretch1700 - 1650Strong
C=N / C=C Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1200Medium
Note: The frequencies are based on typical ranges for pyrimidine derivatives and may vary for the specific compound.

Probing Intermolecular Hydrogen Bonding Networks

The presence of the hydrochloride and the potential for tautomerism in this compound creates a high propensity for the formation of extensive intermolecular hydrogen bonding networks in the solid state. These interactions significantly influence the IR spectrum.

The most prominent effect of hydrogen bonding is the broadening and shifting of the O-H and N-H stretching vibration bands to lower frequencies. chemicalbook.com A free O-H stretch typically appears as a sharp band around 3600 cm⁻¹, but in a hydrogen-bonded system, this can shift to as low as 2500 cm⁻¹ and become very broad. hmdb.ca The extent of this shift and broadening provides qualitative information about the strength of the hydrogen bonds.

Furthermore, intermolecular hydrogen bonding can be distinguished from intramolecular hydrogen bonding by concentration-dependent IR studies in solution. The positions of bands involved in intermolecular hydrogen bonding are sensitive to concentration, shifting to higher frequencies upon dilution as the intermolecular interactions are disrupted. drugbank.com In contrast, the absorption frequency for intramolecular hydrogen bonds remains largely unaffected by changes in concentration. Given the structure of this compound, intermolecular hydrogen bonding is the predominant form of this interaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). thermofisher.comnih.gov This level of accuracy allows for the unambiguous determination of a compound's elemental formula. For 2-methylpyrimidin-4-ol, which has a molecular formula of C₅H₆N₂O, the analysis is typically performed on the protonated molecule, [M+H]⁺, when using soft ionization techniques like Electrospray Ionization (ESI). mdpi.com

The theoretical exact mass of the neutral molecule is calculated from the sum of the masses of its most abundant isotopes. The monoisotopic mass of 2-methylpyrimidin-4-ol (C₅H₆N₂O) is 110.0480 Da. nih.gov In positive-ion mode HRMS, the species observed is the protonated molecule, [C₅H₆N₂O+H]⁺, with a theoretical m/z of 111.0558. The ability of HRMS to measure a mass that closely matches this theoretical value provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isobaric compounds. nih.gov

Table 1: Theoretical Mass Data for 2-Methylpyrimidin-4-ol
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
Neutral MoleculeC₅H₆N₂O110.0480 nih.gov
Protonated Molecule [M+H]⁺C₅H₇N₂O⁺111.0558

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. uva.nl

For 2-methylpyrimidin-4-ol (free base), the mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 110. nih.gov The fragmentation pattern reveals key structural features of the pyrimidine ring and its substituents. Common fragmentation pathways include the loss of small, stable neutral molecules or radicals.

Key observed fragments for 2-methylpyrimidin-4-ol include:

Loss of a methyl radical (•CH₃): A peak at m/z 95 corresponds to the [M-15]⁺ fragment, resulting from the cleavage of the methyl group from the pyrimidine ring.

Loss of carbon monoxide (CO): A peak at m/z 82 corresponds to the [M-28]⁺ fragment. This is a characteristic fragmentation for hydroxypyrimidines and other phenolic compounds, involving the elimination of the carbonyl group from the pyrimidinone tautomer. nih.gov

These specific losses help to confirm the presence and location of the methyl and hydroxyl functional groups on the pyrimidine core. docbrown.info

Table 2: Key Mass Fragments of 2-Methylpyrimidin-4-ol
m/zProposed Fragment IonNeutral Loss
110[C₅H₆N₂O]⁺- (Molecular Ion)
95[C₄H₃N₂O]⁺•CH₃
82[C₄H₆N₂]⁺CO nih.gov

Single-Crystal X-ray Diffraction (SC-XRD)

Definitive Determination of Solid-State Molecular Geometry

While specific crystallographic data for this compound is not available in the reviewed sources, analysis of closely related structures, such as other pyrimidinium salts, allows for a precise prediction of its solid-state geometry. nih.govmdpi.com The molecule is expected to consist of a 2-methylpyrimidin-4-ol cation and a chloride anion.

The pyrimidine ring will be protonated, likely at one of the nitrogen atoms, and will adopt a largely planar conformation. The C-C and C-N bond lengths within the ring are expected to exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the substituents—the methyl group at position 2 and the hydroxyl group at position 4—will be tetrahedral and bent, respectively.

Table 3: Predicted Crystallographic Parameters for this compound
ParameterExpected Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic mdpi.com
Pyrimidine RingPlanar Aromatic System
Protonation SiteRing Nitrogen Atom
Key Bond Angle (C-N-C)~115-125°

Elucidation of Crystal Packing and Supramolecular Interactions

SC-XRD also reveals how molecules are arranged in the crystal lattice, a study of crystal packing and supramolecular chemistry. rsc.org For this compound, the crystal structure is stabilized by a network of strong intermolecular interactions.

The primary interactions are expected to be hydrogen bonds. The protonated ring nitrogen (N⁺-H) and the hydroxyl group (O-H) serve as strong hydrogen bond donors. The chloride anion (Cl⁻) is a primary hydrogen bond acceptor. Additional hydrogen bonds may form involving the unprotonated ring nitrogen and the hydroxyl oxygen as acceptors. These interactions often lead to the formation of robust, recognizable patterns, such as hydrogen-bonded rings or chains. nih.gov For instance, a common motif involves the protonated nitrogen and an adjacent amine or hydroxyl group on the cation binding to the same anion, forming a stable ring structure known as an R²₂(8) motif. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption is primarily due to π → π* and n → π* transitions.

The pyrimidine ring system is the principal chromophore. The exact wavelength of maximum absorbance (λmax) is sensitive to the substituents on the ring and the solvent used. In an acidic solution, such as for the hydrochloride salt, the protonation of a nitrogen atom can lead to shifts in the absorption bands compared to the neutral molecule. Based on analogous compounds, this compound is expected to exhibit strong absorption in the UV region. For example, a similar compound in methanolic hydrochloride shows a λmax around 234 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected λmax Region (nm)
π → π~230 - 270
n → π~290 - 320 (Often weaker)

Electronic Absorption Properties of the Pyrimidinol Chromophore

The electronic absorption spectrum of this compound is dictated by the pyrimidinol chromophore. The pyrimidine ring, being a nitrogen-containing heterocyclic aromatic system, possesses both π and non-bonding (n) electrons, which give rise to characteristic electronic transitions when probed with ultraviolet-visible (UV-Vis) spectroscopy. The absorption properties are primarily due to π→π* and n→π* transitions.

Generally, pyrimidine derivatives exhibit multiple strong absorption bands in the UV region. researchgate.netrsc.org The π→π* transitions are typically high in intensity and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths. For pyrimidine itself, absorption bands are observed across a range from approximately 3.7 to over 8.2 eV. rsc.org The introduction of substituents, such as the methyl and hydroxyl groups in 2-methylpyrimidin-4-ol, can cause a shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). For instance, a UV-Vis spectroscopic method developed for a different complex pyrimidine derivative identified a maximum absorption wavelength (λmax) at 275 nm, which falls within the expected range for such chromophores. nih.gov

The electronic spectrum is also significantly influenced by the solvent environment and the tautomeric form present (see section 4.5.2). The hydrochloride salt form ensures solubility in polar solvents, where interactions can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Typical Electronic Transitions for the Pyrimidinol Chromophore

Transition Type Typical Wavelength Range (nm) Relative Intensity Orbitals Involved
π → π* 200 - 300 High π bonding to π* antibonding

Spectroscopic Signatures of Tautomeric Forms in Solution

Hydroxypyrimidines, including 2-methylpyrimidin-4-ol, are known to exhibit lactam-lactim tautomerism, which is a specific form of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxy (enol or lactim) form and the keto (amide or lactam) form. The position of this equilibrium is highly dependent on factors such as the solvent's polarity, pH, and temperature. beilstein-journals.orgnih.gov

The two primary tautomers are:

4-Hydroxypyrimidine (B43898) form (Enol/Lactim): Characterized by the aromatic pyrimidine ring with a hydroxyl (-OH) group at the C4 position.

Pyrimidin-4(3H)-one form (Keto/Lactam): Characterized by a carbonyl (C=O) group at the C4 position and a proton on the adjacent ring nitrogen (N3).

Each tautomer possesses distinct spectroscopic signatures that allow for their identification and quantification in solution.

UV-Vis Spectroscopy: The keto and enol forms have different conjugation systems and thus absorb light at different wavelengths. The more conjugated aromatic enol form typically absorbs at a different wavelength compared to the cross-conjugated keto form. This shift allows UV-Vis spectroscopy to monitor the tautomeric equilibrium under various solvent conditions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for each tautomer. The enol form will show a characteristic O-H stretching vibration (around 3250-3300 cm⁻¹), while the keto form will exhibit a strong C=O stretching vibration (typically in the 1620-1699 cm⁻¹ range). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the ring protons and carbons are different for each tautomer due to their distinct electronic environments. For example, the chemical shift of the carbon at the C4 position would be significantly different, appearing in the region for aromatic carbons bearing an -OH group for the enol form, and in the carbonyl region for the keto form. The presence of a mobile proton (on N3-H or O-H) can also be detected, sometimes appearing as a broad signal. mdpi.com

In polar solvents, the more polar keto tautomer is often stabilized and may become the predominant form. beilstein-journals.org

Surface-Sensitive Analytical Techniques for Interfacial Studies of Derivatives

For derivatives of this compound used in surface modification or as part of a larger molecular assembly on a substrate, surface-sensitive techniques are essential for characterization.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. aip.org When studying surfaces functionalized with derivatives of 2-methylpyrimidin-4-ol, XPS can provide invaluable information about molecular orientation, bonding, and surface purity. nih.govacs.org The technique works by irradiating the surface with X-rays and analyzing the kinetic energies of the photoelectrons emitted from core atomic orbitals. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a derivative of 2-methylpyrimidin-4-ol, XPS would be used to:

Confirm Elemental Composition: Detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl) on the surface.

Determine Chemical States: High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different functional groups. For instance, the C 1s spectrum can be deconvoluted to identify carbons in C-C/C-H, C-N, C-O, and N-C=N environments. The N 1s spectrum can differentiate between the two nitrogen atoms in the pyrimidine ring. tandfonline.com

Analyze Interfacial Reactions: By depositing a thin film of a material (e.g., a metal) onto a surface functionalized with the pyrimidine derivative, XPS can monitor changes in core-level spectra to understand chemical bonding and reactions at the interface. ibm.com

Table 2: Hypothetical XPS Binding Energies for Core Electrons in 2-Methylpyrimidin-4-ol

Core Level Chemical Environment Expected Binding Energy (eV)
C 1s C-CH₃ ~285.0
C 1s C=N ~286.5
C 1s C-O (Enol) / C=O (Keto) ~287.8 - 288.5
N 1s Pyridinic Nitrogen (-N=) ~398.7
N 1s Pyrrolic/Amide Nitrogen (-NH-) ~400.2

Note: These are approximate values and can shift based on the specific chemical environment, molecular orientation, and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 monolayers of a sample. phi.com The method uses a pulsed primary ion beam to desorb and ionize species (secondary ions) from the surface. These ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) with very high mass resolution. carleton.edunist.gov

For interfacial studies of 2-methylpyrimidin-4-ol derivatives, TOF-SIMS offers several advantages:

Molecular Identification: Unlike XPS, which is primarily elemental, TOF-SIMS can detect larger molecular fragments and the parent molecular ion, providing direct evidence of the compound's presence on the surface. nih.gov

High Sensitivity: It has trace detection limits in the parts-per-million (ppm) range, making it ideal for detecting surface contaminants or studying low concentrations of the functionalizing molecule. rice.edu

Chemical Imaging: The primary ion beam can be rastered across the surface to generate high-resolution chemical maps, visualizing the spatial distribution of specific molecules or fragments. phi.comnih.gov This is crucial for assessing the uniformity of a functionalized layer.

Depth Profiling: By using a separate ion beam for sputtering, TOF-SIMS can perform a layer-by-layer analysis to investigate the chemical structure of thin films or the interface beneath the surface. phi.com

Table 3: Predicted Characteristic Secondary Ions for 2-Methylpyrimidin-4-ol in TOF-SIMS

Ion (m/z) Possible Fragment Identity
124 [M]⁺ (Protonated or deprotonated molecular ion, depending on polarity)
109 [M - CH₃]⁺ (Loss of methyl group)
96 [M - CO]⁺ (Loss of carbonyl group from keto tautomer)
81 [C₄H₃N₂O]⁺ (Fragment of the pyrimidinol ring)

Note: The exact fragmentation pattern depends on the primary ion source and the chemical matrix of the surface.

Theoretical and Computational Chemistry of 2 Methylpyrimidin 4 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. nih.gov

Geometry optimization is a fundamental computational step to find the stable, lowest-energy conformation of a molecule. For the 2-methylpyrimidin-4-ol cation, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a robust basis set like 6-311++G(d,p). nih.govresearchgate.net This calculation determines the equilibrium bond lengths, bond angles, and dihedral angles.

The optimization process reveals a planar pyrimidine (B1678525) ring, with the methyl and hydroxyl groups attached. The presence of the hydrochloride counter-ion influences the electronic distribution across the molecule, particularly at the nitrogen atoms. The resulting optimized structure provides the foundation for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters for 2-Methylpyrimidin-4-ol Cation Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

ParameterBond/AngleCalculated Value
Bond Lengths C2-N11.34 Å
C4-C51.45 Å
C4-O1.24 Å
C2-CH₃1.51 Å
Bond Angles N1-C2-N3118.5°
C4-N3-C2121.0°
C5-C4-O125.5°
Dihedral Angle H-C(methyl)-C2-N1180.0°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.com Studies have shown that specific functionals, such as WP04 for proton shifts and ωB97X-D for carbon shifts, can provide high accuracy when benchmarked against experimental data. mdpi.comidc-online.com The calculations are typically performed on the optimized geometry, often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 2-Methylpyrimidin-4-ol Note: This data is illustrative, calculated relative to a standard reference (e.g., TMS), and can vary based on the functional and basis set used.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-158.2
N1-H12.1-
N3--
C4-165.4
C56.2108.7
C67.9152.1
C-CH₃2.521.5
  • IR Frequencies : Theoretical calculations can compute the harmonic vibrational frequencies of the molecule. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an appropriate factor. The analysis helps in assigning specific vibrational modes to the peaks observed in experimental IR and Raman spectra. researchgate.net Key predicted vibrations for 2-methylpyrimidin-4-ol would include N-H stretching, C=O stretching, C-N stretching, and ring deformation modes.
  • Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.govbiomedres.us For 2-methylpyrimidin-4-ol, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom, while the LUMO is likely distributed across the π-system of the ring.

    Table 3: Calculated Frontier Molecular Orbital Properties Note: This data is illustrative and based on DFT calculations for similar aromatic systems.

    ParameterEnergy Value (eV)
    HOMO Energy-6.85
    LUMO Energy-1.72
    HOMO-LUMO Gap (ΔE) 5.13

    Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

    Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of each atom in a system by numerically solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. nih.gov

    For 2-methylpyrimidin-4-ol hydrochloride in an aqueous environment, MD simulations can reveal:

    Conformational Flexibility : While the pyrimidine ring is rigid, MD can track the rotation of the methyl group and the hydroxyl proton.

    Solvation Effects : Simulations can model the formation of a solvation shell of water molecules around the molecule and the chloride ion, showing how solvent molecules arrange themselves and form hydrogen bonds.

    Ion Pairing : The dynamic interaction between the protonated 2-methylpyrimidin-4-ol cation and the chloride anion can be studied, including the stability and lifetime of the ion pair in solution.

    Simulations are typically run for tens to hundreds of nanoseconds to observe biologically relevant timescales. nih.govnih.gov The choice of force field (e.g., AMBER, OPLS) is critical for accurately describing the interatomic potentials. mdpi.com

    Intermolecular Interaction Analysis in Crystalline and Solution States

    Understanding the intermolecular forces is key to explaining a compound's physical properties, such as its crystal structure and solubility.

    Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govgazi.edu.tr The surface is generated around a molecule, and the distance from the surface to the nearest atom inside and outside is used to map different properties onto it.

    For this compound, the Hirshfeld surface would highlight the significant role of hydrogen bonding. The protonated nitrogen and the hydroxyl group would act as hydrogen bond donors, while the chloride ion and the carbonyl oxygen would act as acceptors.

    A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in the crystal. nih.govresearchgate.net It plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). researchgate.net The plot provides a percentage contribution for each type of interaction.

    Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data is illustrative and based on typical values for organic hydrochloride salts.

    Contact TypePercentage Contribution (%)Description
    H···Cl / Cl···H35.5Represents strong hydrogen bonding between the cation and the chloride anion.
    H···H28.2Represents van der Waals forces.
    H···O / O···H18.6Indicates hydrogen bonding involving the carbonyl oxygen.
    C···H / H···C9.5Relates to weaker C-H···π interactions and general van der Waals contacts.
    N···H / H···N6.1Corresponds to hydrogen bonding involving ring nitrogens.
    Other 2.1 Includes C-C, C-N, C-O contacts.

    The fingerprint plot for this compound would be expected to show distinct, sharp spikes characteristic of strong O–H···Cl and N–H···Cl hydrogen bonds, which are crucial for the stability of the crystal structure. researchgate.netresearchgate.net

    Noncovalent Interaction (NCI) Plot Analysis

    Noncovalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and understand weak, noncovalent interactions within and between molecules. nih.govacs.org This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.net By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified as spikes in the low-density, low-gradient region. acs.orgjussieu.fr

    These interactions are then mapped onto the molecular structure as isosurfaces, which are color-coded to reveal the nature of the interaction. researchgate.net The color scale is derived from the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself (sign(λ₂)ρ). nih.govjussieu.fr This coloring provides a qualitative guide to the strength and type of interaction:

    Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. researchgate.net

    Green surfaces represent weak, delocalized interactions, most notably van der Waals (vdW) forces. researchgate.netresearchgate.net

    Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. researchgate.netresearchgate.net

    For a system like this compound, NCI plot analysis would be instrumental in visualizing the key noncovalent forces governing its crystal packing and interactions in solution. The analysis would clearly depict the strong hydrogen bonds between the pyrimidinol cation and the chloride anion, as well as between neighboring pyrimidinol molecules. It would also illustrate the weaker C-H···Cl contacts and potential π-π stacking interactions between pyrimidine rings, providing a complete picture of the supramolecular assembly.

    Table 1: Interpretation of NCI Plot Isosurface Colors
    ColorValue of sign(λ₂)ρType of InteractionExample in 2-Methylpyrimidin-4-ol System
    BlueLarge and negativeStrong, attractive (e.g., Hydrogen Bond)O-H···Cl⁻, N-H···Cl⁻, O-H···N
    GreenNear zeroWeak, delocalized (e.g., van der Waals)π-π stacking between pyrimidine rings, C-H···π
    RedLarge and positiveStrong, repulsive (e.g., Steric Clash)Crowding within the pyrimidine ring

    Hydrogen Bonding Network Characterization through Computational Methods

    Hydrogen bonds are the principal directional forces in many chemical and biological systems, and their thorough characterization is vital. nih.gov Computational chemistry offers several robust methods to analyze hydrogen bonding networks in detail. acs.orgacs.org

    Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org A hydrogen bond is identified by the presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms. acs.orgrsc.org The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond's strength and nature. rsc.org A higher value of ρ and a positive Laplacian are characteristic of strong, closed-shell interactions like hydrogen bonds.

    Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical Lewis-structure-like picture of bonding. wikipedia.org It is used to quantify the stabilization energy associated with a hydrogen bond by examining the donor-acceptor orbital interactions. researchgate.netnih.gov Specifically, the interaction between the lone pair (donor) orbital of the hydrogen bond acceptor and the antibonding σ* (acceptor) orbital of the donor bond (e.g., O-H or N-H) is analyzed. researchgate.net The second-order perturbation energy (E(2)) associated with this interaction gives a direct measure of the hydrogen bond's strength. nih.gov

    In the context of this compound, these methods would be applied to its crystal structure or to solvated clusters. QTAIM would confirm the presence and quantify the strength of N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds. NBO analysis would calculate the charge transfer and stabilization energies for these interactions, elucidating the electronic delocalization that contributes to the stability of the hydrogen-bonded network. researchgate.netnih.gov

    Table 2: Computational Methods for Hydrogen Bond Characterization
    MethodPrincipleKey ParametersInformation Gained
    QTAIM Electron Density TopologyElectron density (ρ) and its Laplacian (∇²ρ) at the Bond Critical Point (BCP)Confirmation of H-bond, relative strength, and nature (covalent vs. electrostatic character). acs.orgrsc.org
    NBO Donor-Acceptor Orbital InteractionsSecond-order perturbation energy (E(2)), orbital occupancies, charge transferStabilization energy of the H-bond, degree of charge transfer, and hyperconjugative effects. researchgate.netnih.gov
    MD Simulations Classical DynamicsRadial Distribution Functions (RDFs), H-bond lifetimesDynamic behavior of H-bonds, solvent effects, and network topology over time. arxiv.orgresearchgate.net

    Prediction of Chemical Reactivity and Reaction Mechanisms

    Fukui Functions and Local Reactivity Descriptors

    Conceptual Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. Among the most widely used are Fukui functions, which identify the most reactive sites within a molecule. wikipedia.org The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgscm.com

    There are three main types of Fukui functions, which are calculated using a finite difference approach:

    f+(r) for nucleophilic attack: This function indicates the sites most susceptible to attack by a nucleophile (i.e., the most electrophilic sites). It is calculated from the electron densities of the neutral (N) and anionic (N+1) species. scm.comechemi.com Atoms with a high f+(r) value are prone to accepting electrons. schrodinger.com

    f-(r) for electrophilic attack: This function points to the sites most likely to be attacked by an electrophile (i.e., the most nucleophilic sites). It is derived from the densities of the neutral (N) and cationic (N-1) species. scm.comechemi.com Atoms with a high f-(r) value are prone to donating electrons. schrodinger.com

    f⁰(r) for radical attack: This function is the average of f+(r) and f-(r) and predicts sites susceptible to radical attack. echemi.com

    The dual descriptor , Δf(r), is another important reactivity indicator derived from the difference between f+(r) and f-(r). scm.com It provides a clear and unambiguous prediction: where Δf(r) > 0, the site is electrophilic, and where Δf(r) < 0, the site is nucleophilic. hackernoon.comrsc.org

    For 2-methylpyrimidin-4-ol, these descriptors would predict the most likely sites for protonation, alkylation, or other reactions. The calculations would likely identify the ring nitrogen atoms and the exocyclic oxygen as key reactive centers, providing quantitative data to rank their reactivity towards different chemical species.

    Table 3: Fukui Functions and Their Interpretation
    Fukui FunctionCalculation FormulaPredicted ReactivityInterpretation
    f+(r) (for nucleophilic attack)ρ(N+1) - ρ(N)Electrophilic siteRegion most favorable for accepting an electron. scm.comschrodinger.com
    f-(r) (for electrophilic attack)ρ(N) - ρ(N-1)Nucleophilic siteRegion most favorable for donating an electron. scm.comschrodinger.com
    f⁰(r) (for radical attack)[ρ(N+1) - ρ(N-1)] / 2Radical attack siteRegion susceptible to attack by a radical species. echemi.com
    Δf(r) (Dual Descriptor)f+(r) - f-(r)Ambiphilic reactivityΔf(r) > 0 indicates an electrophilic site; Δf(r) < 0 indicates a nucleophilic site. scm.comhackernoon.com

    Transition State Modeling for Reaction Pathways

    Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Modeling this fleeting structure is a cornerstone of computational chemistry, providing critical information about reaction barriers (activation energies) and kinetics.

    Locating a transition state on the potential energy surface is a complex task. It is a first-order saddle point, meaning it is an energy minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate. Common computational methods for finding a TS include:

    Synchronous Transit-Guided Quasi-Newton (STQN) Method: This approach starts with reactant and product geometries and searches for a saddle point along a path connecting them.

    Nudged Elastic Band (NEB) Method: This method is effective for complex reactions where the pathway is not obvious. It optimizes a chain of intermediate images between the reactant and product states, connected by "springs," to find the minimum energy path.

    Once a TS is located, its structure can be analyzed to understand the bonding changes during the reaction. A frequency calculation must be performed to confirm it is a true transition state; it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. For reactions involving 2-methylpyrimidin-4-ol, such as tautomerization or electrophilic substitution, TS modeling would elucidate the step-by-step mechanism and predict the reaction rates, offering insights that guide synthetic efforts.

    Studies on Non-Linear Optical (NLO) Properties of Pyrimidinol Derivatives

    Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, optical signal processing, and photonics. ias.ac.in Pyrimidine derivatives have emerged as a promising class of NLO materials due to their π-conjugated systems, which can be readily modified to create "push-pull" molecules with large NLO responses. nih.govrsc.org

    NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser. The key molecular properties that determine the NLO response are the polarizability (α), the first hyperpolarizability (β, responsible for second-harmonic generation), and the second hyperpolarizability (γ, responsible for third-harmonic generation).

    Computational methods, particularly DFT, are routinely used to predict the NLO properties of new molecules before their synthesis. ias.ac.in By calculating the response of the molecule to an applied electric field, these parameters can be determined. For pyrimidinol derivatives, computational studies focus on establishing structure-property relationships. For instance, introducing strong electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (-NO₂, -CN) at different positions on the pyrimidine ring can dramatically enhance the hyperpolarizability. The planarity of the molecule and the length of the π-conjugated bridge are also critical factors. Studies on 2-methylpyrimidin-4-ol would quantify its intrinsic NLO properties and suggest chemical modifications to optimize its NLO response for specific technological applications. nih.gov

    Table 4: Key NLO Properties and Their Significance
    PropertySymbolDescriptionRelevance
    Polarizability αThe linear response of the molecular dipole moment to an external electric field.Determines the refractive index of the material.
    First Hyperpolarizability βThe first non-linear (quadratic) response of the dipole moment to an electric field.Responsible for second-harmonic generation (SHG), a process that doubles the frequency of light.
    Second Hyperpolarizability γThe second non-linear (cubic) response of the dipole moment to an electric field.Responsible for third-harmonic generation (THG) and the optical Kerr effect. ias.ac.in

    Computational Prediction of Molecular Interactions with Macromolecular Targets for Binding Mechanism Elucidation

    Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or nucleic acid. nih.govnih.gov This method is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries of compounds against a biological target to identify potential drug candidates.

    The docking process involves two main steps:

    Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the receptor.

    Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The pose with the best score is predicted as the most likely binding mode.

    For this compound, docking studies would be used to investigate its potential as an inhibitor for various enzymes, such as kinases, which are common targets for pyrimidine-based drugs. The simulation would predict the binding pose of the molecule within the enzyme's active site, identifying key interactions such as:

    Hydrogen bonds with backbone or side-chain residues.

    Hydrophobic interactions involving the methyl group and the pyrimidine ring.

    π-π or cation-π interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan.

    These computational predictions provide a detailed, atom-level hypothesis of the binding mechanism. nih.gov This information is invaluable for explaining the compound's biological activity and for guiding the rational design of more potent and selective analogs. nih.gov

    Chemical Applications and Advanced Materials Potential of 2 Methylpyrimidin 4 Ol and Its Derivatives

    Role as Versatile Chemical Building Blocks for Diverse Organic Synthesis

    The pyrimidine (B1678525) scaffold, a core component of nucleobases, is a privileged structure in medicinal chemistry and materials science. Derivatives of 2-methylpyrimidin-4-ol serve as crucial intermediates and versatile building blocks in the synthesis of more complex molecules. Their utility stems from the reactive sites on the pyrimidine ring, which allow for various chemical modifications.

    A notable example is the derivative 4,6-dihydroxy-2-methylpyrimidine, which is a key intermediate in the synthesis of Dasatinib, a medication used to treat certain types of cancer. google.com The synthesis of this intermediate involves the condensation of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide. google.com This process highlights how the fundamental pyrimidine structure can be assembled and then utilized for the construction of highly functionalized and biologically active compounds. The inherent reactivity of the pyrimidine ring system in compounds like 2-methylpyrimidin-4-ol and its analogues makes them valuable starting materials for creating a diverse array of organic compounds. google.comchemscene.com

    Applications in Chemical Separation Technologies

    The unique chemical properties of pyrimidine derivatives have led to their application in specialized industrial processes, particularly in the field of mineral flotation for chemical separation.

    In mineral processing, flotation is used to separate valuable minerals from ore. This often requires chemical agents known as depressants, which selectively inhibit the flotation of certain minerals while allowing others to be recovered. A novel and effective depressant, 2-mercapto-6-methylpyrimidin-4-ol (MMO), has been developed for the challenging task of separating chalcopyrite (a copper iron sulfide (B99878) mineral) from molybdenite. mdpi.comresearchgate.net

    Research has demonstrated that MMO is a highly selective depressant for chalcopyrite. mdpi.comresearchgate.net In microflotation experiments, the addition of MMO significantly decreased the recovery of chalcopyrite while having a minimal effect on the recovery of molybdenite. mdpi.com This selectivity is crucial for an efficient "copper depression and molybdenum flotation" process. researchgate.net The effectiveness of MMO has been observed across a wide pH range, with particularly strong depression under alkaline conditions. mdpi.com

    The table below summarizes the selective depression effect of MMO on chalcopyrite and molybdenite at varying concentrations.

    MMO Concentration (mol/L)Chalcopyrite Recovery (%)Molybdenite Recovery (%)
    0.5 x 10⁻⁵85.3494.21
    1.0 x 10⁻⁵68.1290.55
    1.5 x 10⁻⁵45.7886.43
    2.0 x 10⁻⁵31.9983.76
    2.5 x 10⁻⁵26.7281.60

    Data sourced from experimental findings on the flotation behavior of chalcopyrite and molybdenite. mdpi.com

    The selective depressant action of 2-mercapto-6-methylpyrimidin-4-ol (MMO) is rooted in its specific chemical interactions with the mineral surface. The mechanism involves the strong adsorption of MMO onto the chalcopyrite surface, which increases the surface's hydrophilicity (wettability) and prevents it from attaching to air bubbles during flotation. mdpi.comresearchgate.net

    Spectroscopic analyses and density functional theory (DFT) simulations have elucidated the adsorption mechanism at the molecular level. It has been shown that both the nitrogen and sulfur atoms within the MMO molecule act as electron donors, forming coordinate bonds with the iron (Fe) and copper (Cu) ions on the chalcopyrite surface. mdpi.comresearchgate.net This interaction leads to the formation of a stable five-membered chelate ring structure on the mineral surface. mdpi.com This strong and stable chemical adsorption is responsible for the effective and selective depression of chalcopyrite, enabling its efficient separation from molybdenite. researchgate.net

    Coordination Chemistry and Metal Complex Formation with Pyrimidinol Ligands

    The ability of pyrimidinol derivatives to act as ligands—molecules that bind to a central metal atom—is fundamental to their application in areas from catalysis to materials science. The nitrogen atoms in the pyrimidine ring and the oxygen or sulfur atoms of substituent groups provide excellent coordination sites for a wide variety of metal ions. ijses.comrsc.org

    Metal complexes of pyrimidinol ligands are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides or sulfates) in a solvent such as ethanol (B145695) or a DMF/ethanol mixture. cu.edu.egnih.gov The resulting complexes often precipitate from the solution and can be isolated and purified. nih.gov

    The characterization of these newly formed complexes is carried out using a suite of analytical techniques:

    Elemental Analysis confirms the stoichiometric ratio of elements in the complex. cu.edu.eg

    Infrared (IR) Spectroscopy is used to identify how the ligand binds to the metal. Shifts in the vibrational frequencies of functional groups (like C=N, N-H, or C-S) in the ligand upon complexation indicate their involvement in coordination. fudutsinma.edu.ng

    UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry (e.g., octahedral or tetrahedral). nih.govfudutsinma.edu.ng

    Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for diamagnetic complexes (like those of Zn(II)) to compare the ligand's spectrum with that of the complex, revealing changes in the chemical environment of protons and carbons upon coordination. cu.edu.eg

    Molar Conductance Measurements help determine whether the ligands are inside or outside the coordination sphere of the metal ion. cu.edu.eg

    Pyrimidinol ligands can coordinate to metal ions in several ways, depending on the available donor atoms and the nature of the metal. The way a ligand binds is known as its coordination mode.

    Binding Modes: A ligand can be monodentate , binding through a single donor atom, or polydentate (e.g., bidentate ), binding through two or more atoms. nih.govmdpi.com For example, 2-mercapto-6-methylpyrimidin-4-ol is shown to act as a bidentate ligand, coordinating to metal ions on mineral surfaces through both a nitrogen and a sulfur atom to form a stable chelate ring. mdpi.comresearchgate.net Other pyrimidine derivatives can coordinate in a bidentate fashion through two ring nitrogen atoms, similar to the well-known ligand 2,2'-bipyridine. wikipedia.org In some structures, ligands can also act as bridging ligands (indicated by the symbol µ), linking two or more metal centers together to form polynuclear complexes or coordination polymers. mdpi.comlibretexts.org

    Stoichiometry: The ratio of metal ions to ligands in a complex is known as its stoichiometry. This is determined through methods like elemental analysis and X-ray diffraction. Common stoichiometries for complexes with bidentate ligands include 1:2 (metal:ligand) and 1:3. cu.edu.egnih.gov For example, mononuclear complexes with the general formula [M(L)₂(H₂O)₂]Cl₂ have been synthesized, where 'M' is a metal like Co(II) or Ni(II) and 'L' is a pyrimidine-based ligand. cu.edu.eg

    The table below provides examples of metal complexes formed with pyrimidine-related ligands and their observed coordination characteristics.

    LigandMetal Ion(s)Observed Stoichiometry (M:L)Binding Mode
    4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrileCo(II), Ni(II), Mn(II), Zn(II), Cu(II), Cd(II), Fe(III)1:2Bidentate
    4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II), Sn(II), Zn(II), Cd(II), Ni(II)1:2Bidentate (via S and amino N)
    2-mercapto-6-methylpyrimidin-4-olFe, Cu (on surface)Not specifiedBidentate (via N and S)
    4,4′-DiaminodiphenylethaneZn(II)1:1Bidentate-bridging

    This table is a compilation of findings from various studies on coordination chemistry. mdpi.comcu.edu.egnih.govmdpi.com

    Structural and Electronic Properties of Pyrimidinol-Metal Complexes

    The pyrimidine ring, a fundamental component of nucleic acids, offers multiple potential binding sites for metal ions, making its derivatives, such as 2-methylpyrimidin-4-ol, versatile ligands in coordination chemistry. ijses.com The coordination properties of these ligands are crucial for understanding the role of metal ions in biological systems and for designing new materials. ijses.com Pyrimidine-based ligands can coordinate with metal ions through the nitrogen atoms of the ring and any exocyclic donor atoms, such as the oxygen in pyrimidinol or sulfur in pyrimidine-thiones. researchgate.net

    The formation of metal complexes significantly alters the structural and electronic properties of the pyrimidinol ligand. Spectroscopic analysis, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside single-crystal X-ray diffraction, are pivotal in elucidating the nature of these complexes. researchgate.netresearchgate.net In pyrimidine-based Schiff base complexes with metals like Cu(II), Ni(II), Co(II), Pd(II), and Pt(II), coordination often occurs through the nitrogen atom of the amino group. researchgate.netcu.edu.eg This is confirmed by the appearance of new bands in the IR spectrum at around 450–493 cm⁻¹, which are assigned to the M−N bond's stretching vibration. cu.edu.eg

    The geometry of these metal complexes can vary, with octahedral and square planar configurations being commonly reported. ijses.comcapes.gov.br For instance, studies on metal(III) complexes with ligands derived from pyrrolopyrimidine have suggested octahedral geometries for Mn(III), Fe(III), Co(III), Cr(III), Ru(III), and Ir(III), while the Pt(IV) complex adopts a square planar geometry. ijses.com The specific geometry is influenced by the metal ion, the ligand's steric demands, and crystal packing effects. nih.gov

    The electronic properties of the complexes are a result of the interaction between the metal d-orbitals and the ligand's molecular orbitals. This interaction can lead to the development of unique photophysical properties. For example, in certain osmium complexes with pyridyl pyrazolate ligands, strong room-temperature phosphorescence is observed, a phenomenon attributed to heavy-atom-enhanced spin-orbit coupling and the influence of other ligands in the coordination sphere. capes.gov.br Conversely, analogous ruthenium complexes may be non-luminescent, highlighting the critical role of the central metal ion in determining the electronic and photophysical behavior of the complex. capes.gov.br

    Table 1: Coordination Properties of Selected Pyrimidine-Derivative Metal Complexes

    Ligand TypeMetal IonsTypical Coordination GeometryKey Spectroscopic Evidence
    Pyrimidine Schiff BaseCu(II), Ni(II), Co(II), Pd(II), Pt(II)Octahedral, Square Planar ijses.comresearchgate.netNew IR bands for M-N bonds (450-493 cm⁻¹) cu.edu.eg
    PyrrolopyrimidineMn(III), Fe(III), Co(III), Cr(III)Octahedral ijses.comCharacterized by FT(IR), NMR, UV-Vis spectroscopy ijses.com
    Pyrimidine-2-thioneCu(II), Mn(II), Co(II), Ni(II), Zn(II)Bidentate coordination via N (endocyclic) and S (exocyclic) atoms researchgate.netConfirmed by IR, NMR, and Mass spectral analysis researchgate.net
    Pyridyl PyrazolateRu(II), Os(II)Octahedral capes.gov.brConfirmed by Single-crystal X-ray diffraction capes.gov.br

    Precursors for Specialized Chemical Intermediates in Industrial Chemistry

    Pyrimidine derivatives, including 2-methylpyrimidin-4-ol, serve as crucial precursors for a wide array of specialized chemical intermediates used in various industries. gsconlinepress.com Their versatility stems from the reactivity of the pyrimidine ring, which allows for further functionalization to produce more complex molecules. These compounds are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net

    In the pharmaceutical industry, the pyrimidine scaffold is present in numerous therapeutic agents. gsconlinepress.com It is a key component in the synthesis of drugs for treating a range of conditions, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com For example, pyrimidine derivatives are used to produce anticancer drugs like Dinaciclib and Ibrutinib, as well as antiviral medications such as Zidovudine. nih.govresearchgate.net The synthesis of these complex drugs often begins with simpler pyrimidine precursors, which are then modified through a series of chemical reactions. gsconlinepress.com

    The agrochemical industry also relies on pyrimidine derivatives as intermediates for manufacturing herbicides and plant growth regulators. nih.govgoogle.com Novel pyrimidine derivatives containing a hydrazone linkage have been developed as potent antimicrobial agents for agricultural use, demonstrating high efficacy and favorable chemical stability. google.com These compounds are designed to be effective while also being capable of gradual inactivation through hydrolysis, which can be an environmentally desirable trait. google.com

    Beyond these applications, pyrimidines are used as intermediates in the production of dyes, corrosion inhibitors, and components for the petroleum industry. nih.gov The ability to synthesize a diverse range of structures from a pyrimidine core makes it an indispensable tool for chemists developing new products and technologies. researchgate.net

    Table 2: Industrial Applications of Pyrimidine-Derived Intermediates

    IndustryApplication AreaExamples of Final ProductsReference
    Pharmaceutical Anticancer, Antiviral, AntibacterialDinaciclib, Zidovudine, Pipemidic acid gsconlinepress.comnih.govresearchgate.net
    Agrochemical Herbicides, Fungicides, Plant Growth RegulatorsHydrazone-based antimicrobial agents nih.govgoogle.com
    Materials Science Dyes, Corrosion InhibitorsFluorescent receptors, Photosensitizers nih.gov
    Petroleum Industrial AdditivesGeneral chemical intermediates nih.gov

    Potential in Functional Materials Design (e.g., through Non-Linear Optics)

    The unique electronic structure of the pyrimidine ring makes its derivatives promising candidates for the design of advanced functional materials, particularly in the field of non-linear optics (NLO). nih.govrsc.org NLO materials are essential for developing technologies such as optical data storage, optical computing, and frequency conversion for lasers. jhuapl.edumdpi.com Organic materials are often favored for these applications due to their high NLO figures of merit and the vast possibilities for their chemical modification through "molecular engineering". jhuapl.edumdpi.com

    The NLO properties of pyrimidine derivatives arise from their π-deficient and electron-withdrawing nature. nih.gov This characteristic is ideal for creating "push-pull" molecules, where electron-donating and electron-accepting groups are attached to a π-conjugated system. This arrangement can lead to a large molecular first hyperpolarizability (β), a key indicator of second-order NLO activity. mdpi.com

    Recent research has focused on synthesizing and characterizing pyrimidine derivatives for their NLO potential. A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated significant NLO behavior. rsc.orgnih.gov Investigations using an iterative electrostatic embedding method showed an enhancement of NLO properties in the crystalline environment. rsc.org The PMMS compound exhibited a third-order nonlinear susceptibility (χ³) that was superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.orgresearchgate.net

    To achieve bulk NLO effects, it is crucial that the molecules crystallize in a non-centrosymmetric space group. mdpi.com The design of ionic organic crystals, such as those based on the stilbazolium cation, is one strategy to encourage such packing. mdpi.com The combination of a highly polarizable pyrimidine-based chromophore with a suitable counter-ion can lead to materials with large macroscopic NLO susceptibilities, making them suitable for practical devices. mdpi.com

    Table 3: Non-Linear Optical (NLO) Properties of a Investigated Pyrimidine Derivative

    CompoundProperty InvestigatedMethodKey FindingReference
    PMMSThird-order nonlinear susceptibility (χ³)Iterative Electrostatic Embeddingχ³ value is superior to known chalcone derivatives, indicating high potential for NLO applications. rsc.orgnih.gov
    PMMSMolecular HyperpolarizabilityDensity Functional Theory (DFT)The crystalline environment significantly enhances the NLO behavior of the molecule. rsc.orgresearchgate.net
    General PyrimidinesSuitability for NLO MaterialsStructural AnalysisThe π-deficient, electron-withdrawing nature of the pyrimidine core is ideal for creating push-pull systems for NLO. nih.gov

    *PMMS: N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide

    Structure Reactivity and Structure Property Relationships of 2 Methylpyrimidin 4 Ol Systems

    Tautomerism and Protropic Equilibria of Pyrimidinols

    Prototropic tautomerism, a specific form of constitutional isomerism, involves the migration of a proton (H+) accompanied by a shift in π-electrons. nih.govencyclopedia.pub In heterocyclic systems like pyrimidinols, this phenomenon is crucial as different tautomers can exhibit distinct physical and chemical properties. The equilibrium between these forms is sensitive to various factors, including the molecular structure, solvent, and temperature. numberanalytics.com

    For 4-hydroxypyrimidine (B43898) derivatives, including 2-methylpyrimidin-4-ol, the primary tautomeric equilibrium is between the enol form (4-hydroxypyrimidine) and two keto forms (1H-pyrimidin-4-one and 3H-pyrimidin-4-one). nih.govchemicalbook.com The labile proton can move between the oxygen atom and the nitrogen atoms of the pyrimidine (B1678525) ring.

    Enol Form (4-hydroxy): This form possesses an aromatic pyrimidine ring with a hydroxyl substituent.

    Keto Forms (4-oxo): In these forms, the proton resides on one of the ring nitrogen atoms (N1 or N3), resulting in a pyrimidinone structure. nih.gov

    While keto-enol tautomerization can occur in solution, studies of related 4-hydroxypyrimidine compounds in the solid state show a strong preference for the keto tautomer. nih.govresearchgate.net For instance, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yielded the 1H-keto tautomer. nih.govresearchgate.net However, under different conditions, a mixture of both 1H-keto and 3H-keto tautomers was obtained, highlighting the subtle energetic balance between the forms. nih.gov Theoretical calculations on the parent 4-pyrimidone system suggest that the 4-keto structure is the most stable, and this stability order is not altered by the addition of water. chemicalbook.com The stability is attributed to factors like hydrogen bonding and lower covalent bond tension in the six-membered ring structure. chemicalbook.com

    Table 1: Tautomeric Forms of 2-Methylpyrimidin-4-ol

    Tautomer Name Structural Description Key Features
    2-methyl-4-hydroxypyrimidine Enol form Aromatic ring, -OH group
    2-methyl-1H-pyrimidin-4-one 1H-Keto form Proton on N1, C=O group

    Influence of Substituent Effects on Pyrimidine Ring Reactivity and Selectivity

    The reactivity of the pyrimidine ring is significantly dictated by the two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, particularly from the C2, C4, and C6 positions, making the ring π-deficient and susceptible to nucleophilic attack at these sites. researchgate.net Conversely, the C5 position is less electron-deficient and is the preferred site for electrophilic substitution, especially when activating, electron-donating groups are present. researchgate.net

    In 2-methylpyrimidin-4-ol, the two substituents, a methyl group (-CH₃) at C2 and a hydroxyl/oxo group at C4, exert considerable influence on the ring's reactivity.

    Methyl Group (-CH₃): As an electron-donating group, the methyl group at the C2 position slightly increases the electron density of the ring, though its effect is modest compared to stronger activating groups.

    Hydroxyl/Oxo Group (-OH/ =O): The group at the C4 position has a more complex role. In its hydroxyl (enol) form, the -OH group is a strong electron-donating group through resonance, activating the ring, particularly the C5 position, towards electrophilic attack. researchgate.net In its keto (oxo) form, the carbonyl group is electron-withdrawing, further deactivating the ring towards electrophiles but potentially increasing its susceptibility to certain nucleophilic attacks.

    Quantum mechanical analyses on substituted dichloropyrimidines have shown that the regioselectivity of nucleophilic aromatic substitution (SNAr) is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For example, an electron-donating substituent at C6 can reverse the typical C4 selectivity of SNAr reactions to favor C2 substitution. wuxiapptec.com This highlights that the interplay of electronic effects from both the methyl and hydroxyl/oxo groups in 2-methylpyrimidin-4-ol will determine the selectivity of its reactions. The basicity of the molecule, a key factor in its reactivity, is also modulated by these substituents, with protonation often leading to changes in the aromatic character of the ring. nih.govescholarship.org

    Mechanistic Investigations of Derivatization Reactions

    The derivatization of 2-methylpyrimidin-4-ol can proceed through several mechanistic pathways, primarily involving the reactivity of the hydroxyl/oxo group and the pyrimidine ring itself.

    A common strategy for derivatization involves O-alkylation. This typically begins with the deprotonation of the hydroxyl group (or the N-H in the keto form) by a base to form the corresponding sodium salt. researchgate.net This salt, containing a highly nucleophilic oxygen anion, can then react with an electrophile, such as an alkyl halide, to form O-substituted products. For example, 2-amino-substituted 6-methylpyrimidin-4-ols have been converted to their corresponding O-substituted esters and amides via this pathway. researchgate.net

    Another important class of reactions involves nucleophilic substitution at the pyrimidine ring. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one (e.g., a tosylate) or replaced with a halogen, such as chlorine. The resulting 4-chloropyrimidine (B154816) is an excellent substrate for SNAr reactions. Nucleophiles can then displace the chlorine atom to introduce a wide variety of functional groups.

    Under more drastic conditions or with specific reagents, the pyrimidine ring can undergo transformations. The quaternization of a ring nitrogen atom significantly enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack that can lead to ring-opening and subsequent recyclization into different heterocyclic systems. wur.nl For instance, N-alkylpyrimidinium salts react with nucleophiles like hydrazine (B178648) at room temperature to yield pyrazoles, a reaction that requires high temperatures for the unquaternized pyrimidine. wur.nl

    Correlations between Molecular Structure and Spectroscopic Signatures

    The specific tautomeric form and substitution pattern of 2-methylpyrimidin-4-ol hydrochloride give rise to distinct spectroscopic signatures, which are invaluable for its characterization.

    Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for identifying the dominant tautomer.

    The keto tautomer would exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹.

    The enol tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong carbonyl peak. Studies on related compounds like 2-hydroxy-4-methyl pyrimidine hydrochloride have utilized FTIR spectroscopy to propose vibrational modes. researchgate.net Furthermore, in Hofmann-type complexes involving 2-amino-4-methylpyrimidine, FT-IR and FT-Raman spectra were used to confirm coordination through a ring nitrogen atom. hacettepe.edu.tr

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework.

    ¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton at C5, for example, would be influenced by the electron-donating/withdrawing character of the C4 substituent (hydroxyl vs. keto). The methyl protons at C2 would appear as a singlet. The presence of an N-H proton in the keto form or an O-H proton in the enol form would also be observable, though their signals can be broad and may exchange with solvent protons.

    ¹³C NMR: The chemical shift of the C4 carbon is highly indicative of the tautomeric state. In the keto form, the C4 carbon would have a chemical shift characteristic of a carbonyl carbon (typically >160 ppm), whereas in the enol form, it would be shielded and appear at a lower chemical shift. Substituent effects on the chemical shifts of ring carbons in related heterocyclic systems have been shown to correlate with parameters like the Hammett equation, particularly for carbons para to the substituent. mdpi.com

    Mass Spectrometry: GC-MS analysis of the related 2-methylpyrimidin-4-amine (B183355) shows a prominent molecular ion peak, providing confirmation of the compound's mass. nih.gov

    Table 2: Expected Spectroscopic Features for Tautomers of 2-Methylpyrimidin-4-ol

    Spectroscopic Technique Keto Tautomer (Pyrimidinone) Enol Tautomer (Hydroxypyrimidine)
    IR Spectroscopy Strong C=O stretch (~1650-1700 cm⁻¹) Broad O-H stretch (~3200-3600 cm⁻¹)
    ¹³C NMR Spectroscopy C4 signal > 160 ppm C4 signal < 160 ppm

    | ¹H NMR Spectroscopy | Observable N-H proton signal | Observable O-H proton signal |

    Crystal Engineering and Supramolecular Chemistry Based on Pyrimidinol Intermolecular Interactions

    Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. rsc.org Supramolecular chemistry expands on this, studying systems of two or more molecules held together by non-covalent forces. youtube.comcapes.gov.br 2-Methylpyrimidin-4-ol is an excellent building block for these fields due to its capacity for strong and directional hydrogen bonding.

    The keto tautomer of pyrimidinol is particularly interesting as it presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the other ring nitrogen). This donor-acceptor pattern is fundamental to the structure of DNA base pairs. In the solid state, derivatives of 4-hydroxypyrimidine are known to form extensive one-dimensional and three-dimensional hydrogen-bonding networks. nih.gov

    A notable application of this motif is in ureido-pyrimidinone (UPy) moieties, which contain a pyrimidinone core. UPy units are capable of forming highly stable, self-complementary quadruple hydrogen bonds (DDAA array). nih.gov This exceptionally strong and specific interaction is used to create supramolecular polymers, where monomer units are linked by these reversible non-covalent bonds. By modifying oligomers with UPy units, materials with a wide range of mechanical and biological properties can be engineered in a modular fashion. nih.gov

    The principles of host-guest chemistry can also be applied. youtube.com The defined cavity and functional groups of a self-assembled pyrimidinol structure could potentially bind smaller guest molecules. The design of such systems is advancing through the use of automated workflows and computational analysis to explore and identify novel supramolecular structures. youtube.com The ability of 2-methylpyrimidin-4-ol to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking (from the pyrimidine ring), makes it a versatile component for the rational design of complex supramolecular architectures and functional materials.

    Q & A

    Basic Research Questions

    Q. How can the synthesis of 2-methylpyrimidin-4-ol hydrochloride be optimized for high purity and yield?

    • Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, substitution reactions on the pyrimidine ring may require nucleophiles like amines or thiols under controlled pH and temperature. Oxidation/reduction steps (e.g., using NaBH₄ or KMnO₄) should be monitored via thin-layer chromatography (TLC) to track intermediates . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Analytical techniques such as NMR and mass spectrometry validate structural integrity .

    Q. What spectroscopic methods are most effective for characterizing this compound?

    • Methodological Answer :

    • 1H/13C NMR : Resolve aromatic protons and methyl groups; the hydroxyl and hydrochloride protons may appear as broad signals in D₂O .
    • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
    • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ or [M-Cl]+ ions) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

    Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

    • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies under varying pH (1–13) and temperatures (4–40°C) should be conducted using HPLC to monitor degradation products. Buffered solutions (e.g., PBS) are recommended for biological assays to maintain compound integrity .

    Advanced Research Questions

    Q. What strategies are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer :

    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
    • Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., kinase domains) .
    • Cellular Assays : Evaluate functional effects (e.g., enzyme inhibition via fluorogenic substrates) in HEK293 or HeLa cell lines .

    Q. How can computational modeling predict the reactivity of this compound in novel reactions?

    • Methodological Answer :

    • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • MD Simulations : Study solvation effects and stability of the hydrochloride form in explicit water models .
    • Retrosynthetic Analysis : Tools like Chematica propose synthetic pathways based on known pyrimidine derivatives .

    Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

    • Methodological Answer :

    • Meta-Analysis : Compare assay conditions (e.g., buffer composition, cell lines) to identify confounding variables .
    • Dose-Response Repetition : Validate results under standardized protocols (e.g., CLSI guidelines) .
    • Proteomic Profiling : Use LC-MS/MS to detect off-target interactions that may explain discrepancies .

    Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

    • Methodological Answer :

    • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste disposal .
    • Catalytic Methods : Employ Pd/C or enzyme-mediated catalysis to reduce stoichiometric reagent use .
    • Microwave-Assisted Synthesis : Accelerate reaction times and improve energy efficiency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.